3-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid
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Overview
Description
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that contains a triazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon dioxide to form the triazole ring, followed by further functionalization to introduce the benzoic acid group . The reaction conditions often include the use of catalysts such as palladium and solvents like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, environmentally benign reagents and solvents are preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted triazole and benzoic acid derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved may include inhibition of bacterial cell wall synthesis or interference with viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
Uniqueness
What sets 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid apart is its unique combination of the triazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-3-1-2-5(4-6)7-10-9(15)12-11-7/h1-4,7H,(H,10,15)(H,13,14) |
InChI Key |
MGWSOBJAOYNSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2NC(=O)N=N2 |
Origin of Product |
United States |
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